2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid
Description
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)7-12(14,11(15)16)9-3-5-10(13)6-4-9/h3-6,8H,7,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEHJTKHRJFECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Methylphenylalanine
Method Overview:
The most direct and widely documented approach involves the selective bromination of 4-methylphenylalanine, a precursor structurally related to the target compound. This process typically employs bromine in aqueous media under controlled conditions to achieve regioselective substitution at the para position of the phenyl ring.
- Bromine (1-2 equivalents) is added slowly to a solution of 4-methylphenylalanine in water, often with sodium bicarbonate to buffer the pH.
- The reaction temperature is maintained between 25°C and 35°C to optimize selectivity and yield.
- Reaction duration varies from 10 to 15 hours, ensuring complete bromination without over-bromination or side reactions.
- Bromination proceeds via electrophilic aromatic substitution, with selectivity for the para position due to electronic effects.
- The process yields predominantly the para-brominated product, with minimal ortho or meta substitution, confirmed by NMR and GC analyses.
Data Table: Bromination of 4-Methylphenylalanine
Conversion to Methyl Ester and Purification
Method Overview:
Post-bromination, the crude product is often esterified to facilitate purification. Esterification is achieved by reacting the brominated acid with methanol in the presence of sulfuric acid, followed by separation and purification through distillation or recrystallization.
- Esterification improves separation efficiency due to differing solubility profiles.
- The methyl ester form can be purified via distillation under reduced pressure, yielding high-purity intermediates suitable for subsequent transformations.
Data Table: Esterification and Purification
| Step | Reagents | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Esterification | Methanol, sulfuric acid | 63–67°C, 16 hours | ~79% | >99% | , |
| Purification | Distillation | Reduced pressure | High purity | >99% | , |
Hydrolysis to Acid and Final Functionalization
Method Overview:
Hydrolysis of the methyl ester restores the free acid, which can then undergo further modifications or be used directly as the target compound.
- Hydrolysis conditions are typically mild, using aqueous acids or bases, to prevent degradation.
- The process yields the desired 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid with high purity.
Data Table: Hydrolysis Process
| Reagent | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Aqueous acid/base | Mild conditions, room temperature | >90% | High | , |
Alternative Synthesis via Bromination of 2-Methyl-2-phenylpropanoic Acid
Method Overview:
An alternative route involves the bromination of 2-methyl-2-phenylpropanoic acid, a precursor synthesized from benzene, methacrylic acid, and aluminum chloride, followed by further functionalization to introduce the amino group.
- Bromination in aqueous medium with controlled bromine equivalents (1–2) to achieve regioselectivity.
- Extraction and purification of the brominated intermediate.
- Conversion to amino acid derivative via amination or other coupling reactions.
- Bromination occurs selectively at the para position, with high yields and minimal isomer formation.
- The process avoids toxic halogenated solvents, favoring aqueous media.
Data Table: Bromination of 2-Methyl-2-phenylpropanoic Acid
| Parameter | Conditions | Outcome | Reference |
|---|---|---|---|
| Bromine equivalents | 1–2 | Selective para-bromination | , |
| Medium | Aqueous | Environmentally friendly | , |
| Yield | ~46.6% | High purity brominated product |
Summary of Key Research Findings
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 4-bromophenyl group undergoes regioselective electrophilic substitution under controlled conditions. The bromine atom acts as a meta-directing group, influencing reaction outcomes:
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-nitro-4-bromophenyl derivative | 68% | |
| Sulfonation | Fuming H₂SO₄, 80°C | 3-sulfo-4-bromophenyl derivative | 72% |
Mechanistic Insight :
-
Bromine’s electron-withdrawing effect deactivates the ring but enhances para/meta selectivity.
-
Steric hindrance from the methyl group limits substitution at positions adjacent to the amino acid chain .
Oxidation-Reduction Reactions
The α-amino acid moiety participates in redox transformations:
Oxidation
Reduction
| Target Group | Reducing Agent | Product |
|---|---|---|
| Carboxylic acid | LiAlH₄/THF | 2-amino-2-(4-bromophenyl)-4-methylpentanol |
Condensation and Peptide Bond Formation
The compound serves as a chiral building block in peptide synthesis:
| Reaction Partner | Catalyst/Conditions | Product Type |
|---|---|---|
| Boc-protected amino acids | DCC/HOBt, DMF | Dipeptides with retained stereochemistry |
| Acyl chlorides | Pyridine, 0°C | N-acylated derivatives |
Key Observation :
-
The methyl group at C4 induces steric hindrance, favoring trans-amide bond formation in 72% of cases .
Nucleophilic Substitution at Bromine
The C-Br bond undergoes substitution under transition metal catalysis:
| Conditions | Catalyst/Ligand | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivatives |
| Ullmann coupling | CuI/1,10-phenanthroline | Aryl ethers |
Limitations :
-
Reaction efficiency drops below 50% when bulky nucleophiles are used due to steric clashes with the methyl group .
Acid-Base Reactions
The compound exhibits zwitterionic behavior in aqueous solutions:
| Property | Value | Measurement Method |
|---|---|---|
| pKa (COOH) | 2.1 ± 0.2 | Potentiometric titration |
| pKa (NH₂) | 9.4 ± 0.3 | NMR spectroscopy |
Solubility Trends :
-
Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) at pH > 10.
-
Precipitates in acidic media (pH < 3) due to protonation of the carboxylate group .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 180°C, followed by two-stage decomposition:
-
180–220°C : Decarboxylation to form 2-amino-2-(4-bromophenyl)-4-methylpentane (85% mass loss).
This comprehensive reactivity profile highlights the compound’s versatility in organic synthesis and drug development. Researchers must account for steric effects from the methyl group and electronic influences from the bromine substituent when designing reaction pathways.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its potential in several scientific domains:
1. Medicinal Chemistry
- Anti-inflammatory Activity : Research indicates that 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid may inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies show that this compound can induce apoptosis in cancer cell lines, which may lead to its development as an anticancer agent .
2. Biological Studies
- Enzyme Interaction : The compound's structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its biological effects and therapeutic applications .
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
3. Chemical Synthesis
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules, which are essential in pharmaceutical development .
Case Studies
Case Study 1: Anti-Cancer Activity
- A study utilizing xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Mechanistic investigations revealed that the compound promotes apoptosis in cancer cells, indicating its potential as a therapeutic agent against tumors.
Case Study 2: Inflammation Reduction
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The amino acid moiety allows for incorporation into peptides and proteins, potentially altering their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid are compared below with related compounds, focusing on substituent effects, bioactivity, and applications.
Structural Analogues with Modified Aromatic Substituents
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid Structure: Features a dichlorobenzyl group and a terminal alkyne. Bioactivity: Inhibits collagenase with IC₅₀ = 1.48 mM; forms hydrogen bonds with Gln215 and π-π interactions with Tyr201 . The alkyne in the analogue enhances rigidity, which is absent in the target compound .
2-(4-Bromophenylsulfonamido)-4-methylpentanoic Acid (CAS: 68305-78-2) Structure: Sulfonamide linker instead of an amino group. Properties: Increased acidity (pKa ~1.5 for sulfonamide) compared to the target compound’s amino group (pKa ~9.0).
Analogues with Acyloxy Substituents
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid Structure: Contains dodecanoyloxy and isobutyryloxy groups. Bioactivity: Antibacterial activity against S. aureus (MIC = 3.12 μg/mL), 8× more potent than lauric acid due to synergistic effects of the acyl groups . Comparison: The target compound lacks acyloxy groups, which are critical for membrane disruption in Gram-positive bacteria. Its amino and bromophenyl groups may instead favor enzyme inhibition or receptor binding .
Anti-Inflammatory Derivatives
(S,S)-2-(1-Carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)-ethylamino)-4-methylpentanoic Acid (GL1001) Structure: Imidazole and dichlorobenzyl substituents. Bioactivity: ACE2 inhibitor; attenuates colitis in murine models by reducing myeloperoxidase levels . Comparison: The bromophenyl group in the target compound may offer distinct binding interactions compared to the dichlorobenzyl-imidazole moiety, suggesting divergent therapeutic applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Antibacterial Activity Comparison
Research Findings and Implications
- Antibacterial vs. Anti-Inflammatory Activity: Acyloxy-substituted derivatives (e.g., 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid) excel in antibacterial roles, while the target compound’s bromophenyl and amino groups may favor applications in enzyme inhibition or inflammation modulation .
- Structural Flexibility : The absence of rigidifying groups (e.g., alkyne in collagenase inhibitors) in the target compound may enhance conformational adaptability for binding diverse targets .
- Synthetic Versatility: The 4-methylpentanoic acid scaffold supports diverse substitutions (sulfonamides, acyloxy groups), enabling tailored bioactivity .
Biological Activity
2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group that may enhance its interaction with biological targets.
- Molecular Formula : C₁₂H₁₆BrNO₂
- Molecular Weight : 288.17 g/mol
- CAS Number : 83746959
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, though specific mechanisms remain to be elucidated.
- Antiproliferative Effects : Investigations into its antiproliferative properties have shown promise in inhibiting the growth of various cancer cell lines.
Table 1: Summary of Biological Activities
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Case Studies
- Antiproliferative Study : A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in HeLa and MCF-7 cells, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against a panel of pathogenic bacteria. The results showed moderate activity, warranting further exploration into its mechanism and potential therapeutic applications.
Research Findings
Recent findings underscore the importance of structural modifications in enhancing the biological activity of amino acid derivatives. The introduction of the bromophenyl group appears to play a crucial role in modulating the compound's interaction with biological systems.
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromophenyl group enhances activity | Antimicrobial, antiproliferative |
| Similar Amino Acid Derivative | Lacks halogen substitution | Reduced biological activity |
Q & A
Q. What are the recommended methods for synthesizing 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid?
Methodological Answer: Synthesis typically involves enantioselective routes, such as asymmetric hydrogenation or chiral auxiliary-mediated alkylation. For example, a related compound, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, was synthesized using DCC-mediated coupling with Boc-protected β-alanine, followed by catalytic hydrogenation for stereochemical control . Adjustments for the 4-bromophenyl and methylpentanoic acid substituents would require optimizing protecting groups (e.g., tert-butoxycarbonyl) and reaction conditions (e.g., K₂CO₃ at 75°C for 5 hours).
Q. How can the purity and stereochemical integrity of this compound be validated?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
- X-ray crystallography : Refinement via SHELXL (from the SHELX suite) is recommended for confirming absolute configuration .
- NMR spectroscopy : Compare chemical shifts of the α-carbon and bromophenyl protons to reference analogs (e.g., 4-bromophenylacetic acid derivatives) .
Q. What are the critical parameters for optimizing solubility in biological assays?
Methodological Answer: Solubility can be enhanced via:
- pH adjustment : Use phosphate-buffered saline (pH 7.4) for zwitterionic stabilization of the amino and carboxylic acid groups.
- Co-solvents : ≤10% DMSO or Tween-80 to prevent denaturation of target proteins.
- Thermodynamic solubility assays : Conduct equilibrium solubility measurements via shake-flask method with HPLC quantification .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent influence binding affinity in enzyme inhibition studies?
Methodological Answer: The bromine atom enhances hydrophobic interactions and electron-withdrawing effects. For example, in collagenase inhibitors like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, halogenated aryl groups improve binding via π–π stacking (e.g., with Tyr201) and hydrogen bonding (e.g., with Gln215) . For 4-bromophenyl analogs:
Q. What analytical strategies are effective for detecting degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and thermal stress (40–60°C).
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with electrospray ionization to identify degradation products. Key fragments: m/z 228 (bromophenyl loss), m/z 116 (pentanoic acid backbone) .
- Stability-indicating assays : Validate method specificity via spiked degradation samples .
Q. How can computational modeling predict metabolic pathways for this compound?
Methodological Answer:
- In silico tools : Use SwissADME or ADMET Predictor™ to identify Phase I (oxidation, dehalogenation) and Phase II (glucuronidation) metabolism sites.
- Density Functional Theory (DFT) : Calculate activation energies for bromine displacement reactions (e.g., SNAr mechanisms) .
- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms using MOE or Schrödinger Suite .
Data Contradictions and Resolution
Q. Discrepancies in reported IC₅₀ values for halogenated amino acid analogs: How to resolve?
Critical Analysis: Variability arises from assay conditions (e.g., enzyme source, substrate concentration). For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid showed IC₅₀ = 1.48 mM in collagenase inhibition, but similar analogs with bromine may differ due to steric effects . Resolution:
- Standardize assays using recombinant enzymes (e.g., MMP-1 from E. coli).
- Normalize data to positive controls (e.g., batimastat for metalloproteases).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
